Product packaging for Undecylbenzene(Cat. No.:CAS No. 67774-74-7)

Undecylbenzene

Cat. No.: B3432634
CAS No.: 67774-74-7
M. Wt: 232.4 g/mol
InChI Key: XBEADGFTLHRJRB-UHFFFAOYSA-N
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Description

Undecylbenzene, also known as 1-Phenylundecane, is a linear alkylbenzene with the molecular formula C17H28 and a molecular weight of 232.41 g/mol . This compound is provided as a high-purity liquid (>98.0%), characterized by a boiling point of approximately 316 °C (601 °F) at atmospheric pressure and a flash point of 113 °C (235 °F) . Its physical properties, including a melting point of -5 °C and a specific gravity of 0.86, make it a substance of interest in several research domains . Primarily, this compound serves as a key intermediate and model compound in the research and development of surfactants and detergents, owing to its alkyl chain structure . It is also valued as a standard in analytical chemistry, particularly in gas chromatography and mass spectrometry, for method development and calibration . Furthermore, its well-defined enthalpy of vaporization (ΔvapH°), reported at 82.4 kJ/mol, makes it relevant in thermodynamic studies . Researchers utilize this compound to investigate the properties of linear alkylbenzenes and their behavior in various chemical processes. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28 B3432634 Undecylbenzene CAS No. 67774-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecylbenzene
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InChI

InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3
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InChI Key

XBEADGFTLHRJRB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C17H28
Record name N-UNDECYLBENZENE
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DSSTOX Substance ID

DTXSID3029281
Record name 1-Phenylundecane
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Molecular Weight

232.4 g/mol
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Physical Description

N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO]
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Boiling Point

601 °F at 760 mmHg (USCG, 1999), 316 °C
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Flash Point

285 °F (USCG, 1999)
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Density

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C
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Vapor Pressure

0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C
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CAS No.

6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7
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Melting Point

23 °F (USCG, 1999), -5 °C
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Synthetic Methodologies for Undecylbenzene and Its Derivatives

Green Chemistry Approaches in Undecylbenzene (B49552) Synthesis

The development of environmentally friendly synthetic methods for this compound and its derivatives is a significant area of focus, driven by the principles of green chemistry to minimize hazardous substances and waste.

Microwave-Assisted Synthesis of this compound Derivatives

For instance, the synthesis of coumarin-based 1,2,3-triazole derivatives demonstrated significantly better yields (80–90%) and shorter reaction times under microwave irradiation compared to conventional heating (68–79%). nih.gov Similarly, in the synthesis of 1,2,4-triazoles, microwave-assisted methods provided high yields (54-81%) in a fraction of the time required by traditional techniques. organic-chemistry.org While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the principles and demonstrated efficiencies in the synthesis of other substituted aromatic compounds strongly suggest its applicability and potential benefits for producing this compound derivatives. nih.govmdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods for Related Aromatic Derivatives

Derivative ClassMethodYield (%)Reaction Time
Coumarin-based 1,2,3-triazolesConventional68-79Longer
Coumarin-based 1,2,3-triazolesMicrowave80-90Shorter
N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivativesConventional64-94Longer
N-substituted 1,2,3-triazolylmethyl indole derivativesMicrowave72-96Shorter

Catalyst-Free or Environmentally Benign Catalytic Systems

The traditional synthesis of linear alkylbenzenes, including this compound, often relies on homogeneous catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). researchgate.netresearchgate.net However, these catalysts pose significant environmental and operational challenges, including corrosion, difficulty in separation, and waste disposal issues. researchgate.net Consequently, there is a strong impetus to develop catalyst-free or environmentally benign catalytic systems.

Solid acid catalysts, such as zeolites (e.g., HY, H-MOR, H-BEA), clays, and supported heteropoly acids, represent a promising alternative. researchgate.netnih.govresearchgate.net These materials are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, aligning with the principles of green chemistry. google.com Zeolites, in particular, have been extensively studied for the alkylation of benzene (B151609) with long-chain olefins due to their shape-selectivity and strong acid sites. researchgate.net The use of these solid acids can lead to high yields of the desired linear alkylbenzene isomers with improved biodegradability. researchgate.net

Catalyst-free approaches, often facilitated by microwave irradiation, are also being explored. organic-chemistry.org For example, the synthesis of substituted 1,2,4-triazoles has been successfully achieved under microwave conditions without a catalyst, demonstrating the potential for such methods to simplify reaction procedures and reduce chemical waste. organic-chemistry.org While direct catalyst-free synthesis of this compound is a challenging endeavor, the development of highly active and selective heterogeneous catalysts is a significant step towards a more sustainable production process. researchgate.netnih.gov

Table 2: Examples of Environmentally Benign Catalysts for Alkylation Reactions

Catalyst TypeExamplesAdvantages
ZeolitesHY, H-MOR, H-BEAHigh activity, shape-selectivity, reusability
ClaysMontmorilloniteLow cost, readily available
Supported Heteropoly AcidsSilicotungstic acid on zirconiaStrong acidity, thermal stability, reusability

Utilizing Renewable Resources or Bio-based Precursors

The production of aromatic compounds, including the benzene feedstock for this compound synthesis, has traditionally been dependent on fossil resources. kit.edu A key aspect of green chemistry is the transition towards renewable feedstocks. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate for producing bio-based aromatics. kit.edunih.gov

Several strategies are being investigated to convert biomass into valuable platform chemicals that can serve as precursors for aromatics. For instance, sugars derived from cellulose (B213188) can be converted into furan (B31954) compounds like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net HMF can then be further processed to produce p-xylene, a key aromatic building block. researchgate.net Another approach involves the catalytic fast pyrolysis of biomass to produce a bio-oil rich in aromatic hydrocarbons. nih.gov

Fatty acids, obtained from plant oils, also represent a valuable renewable feedstock. kit.edu Through various chemical transformations, these long-chain carboxylic acids can be converted into a range of useful chemicals, potentially including precursors for the alkyl chain of this compound. The development of efficient catalytic processes to convert these bio-based molecules into this compound or its immediate precursors is an active area of research. nih.gov

Solvent-Free Reaction Conditions for this compound Synthesis

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and waste generation. Therefore, developing solvent-free reaction conditions is a cornerstone of green chemistry. nih.govcmu.edu Solvent-free reactions can lead to higher efficiency, reduced costs, and simpler work-up procedures. nih.gov

For the synthesis of this compound, which typically involves Friedel-Crafts alkylation, moving to solvent-free conditions presents both opportunities and challenges. The reaction of a liquid aromatic substrate with an acylating or alkylating agent can sometimes be performed neat, particularly with the aid of a solid catalyst. nih.gov For example, the Friedel-Crafts acylation of harmaline (B1672942) has been successfully carried out under solvent-free conditions at room temperature using aluminum chloride. nih.gov

The use of reusable catalysts, such as pyrrolidinium (B1226570) ionic liquids, has also been shown to be effective for Knoevenagel condensation reactions under solvent-free conditions, which is relevant for creating carbon-carbon bonds. rsc.org While the direct application of these specific methods to this compound synthesis requires further investigation, they demonstrate the feasibility of eliminating organic solvents from key synthetic steps.

Enzymatic and Biocatalytic Pathways for this compound and Related Compounds

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. frontiersin.org Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and the formation of unwanted byproducts. ulpgc.es

In the context of this compound and related compounds, enzymatic pathways can be envisioned for several key transformations. Lipases, for instance, are widely used for esterification and transesterification reactions and could potentially be employed in the synthesis of derivatives of this compound that contain ester functionalities. ulpgc.es The chemo-enzymatic synthesis of propenylbenzene derivatives, which involves a lipase-catalyzed epoxidation followed by hydrolysis, showcases the potential of enzymes in modifying alkylbenzene structures. frontiersin.org

While the direct enzymatic synthesis of the this compound backbone (alkylation of benzene) is not a well-established process, research into the enzymatic reduction of benzene rings, as seen with benzoyl-coenzyme A reductases, indicates that enzymes are capable of catalyzing complex transformations on aromatic rings. nih.gov The degradation pathways of linear alkylbenzene sulfonates, which involve microbial oxidation of the alkyl chain, also provide insights into the types of enzymatic reactions that can occur on these molecules in biological systems. researchgate.net The development of novel biocatalysts through protein engineering could open up new avenues for the direct and sustainable synthesis of this compound and its derivatives. nih.gov

Synthesis of this compound Derivatives for Specific Applications

The synthesis of specific this compound derivatives is often tailored to their intended application. The functional groups introduced onto the this compound scaffold determine its physical, chemical, and biological properties. Electrophilic aromatic substitution reactions are a powerful tool for introducing a wide range of substituents onto the benzene ring. pressbooks.pub

For example, sulfonation of this compound is a critical step in the production of linear alkylbenzene sulfonate (LAS), a major component of biodegradable detergents. google.com The position of the phenyl group on the alkyl chain influences the properties and biodegradability of the resulting surfactant. researchgate.net

The synthesis of derivatives for other applications, such as in the pharmaceutical or materials science fields, would involve the introduction of different functional groups. For instance, the synthesis of styrylbenzene derivatives has been explored for their potential as anticancer agents. nih.gov While not directly this compound, this research highlights how modifications to the alkylbenzene structure can lead to compounds with specific biological activities. The synthesis of hexaphenylbenzene (B1630442) derivatives for applications in crystal engineering and organic electronic materials further illustrates the versatility of modifying benzene derivatives. magtech.com.cn The strategic planning of synthetic routes, considering the directing effects of existing substituents, is crucial for obtaining the desired isomers of this compound derivatives for these specialized applications. pressbooks.pub

Functionalization of the Alkyl Chain

The functionalization of the long alkyl chain of this compound presents a challenge due to the presence of multiple, chemically similar C-H bonds. However, modern synthetic methods offer strategies for selective functionalization.

One advanced approach involves the terminal-selective functionalization of linear alkanes. nih.gov This can be achieved through a regioconvergent cross-coupling reaction. nih.gov In this process, a linear alkane is first subjected to bromination, which typically produces a mixture of secondary alkyl bromides. nih.gov This mixture can then undergo a regioconvergent Negishi coupling with aryl or alkenyl triflates. nih.gov The use of a palladium catalyst with a specific phosphine (B1218219) ligand encourages catalyst migration along the alkyl chain, leading to the selective formation of a C-C bond at the terminal position. nih.gov This method provides a two-step pathway to transform a simple linear alkane into a terminally arylated product. nih.gov

Another powerful technique for alkyl chain functionalization is the borylation of C-H bonds. This method allows for the introduction of a versatile boryl group, which can be subsequently converted into a wide range of other functional groups, including alcohols, amines, and halides. nih.gov Undirected borylation can selectively functionalize primary C-H bonds over secondary ones. nih.gov For instance, in alkylarenes with ortho substituents on the aromatic ring, borylation can occur at the methyl groups of the alkyl chain. nih.gov This selectivity allows for the targeted modification of the alkyl substituent, opening avenues for creating diverse this compound derivatives. nih.gov

These methods highlight the potential for creating a variety of this compound derivatives by selectively modifying the undecyl chain, which can then be used for further synthetic transformations. nih.govnih.gov

Functionalization of the Aromatic Ring (e.g., Halogenation, Nitration)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The long alkyl chain influences the reactivity and regioselectivity of these substitutions.

Halogenation

Halogenation of this compound involves the substitution of a hydrogen atom on the benzene ring with a halogen, such as chlorine or bromine. This reaction is a classic example of electrophilic aromatic substitution. libretexts.org The reaction is typically carried out at room temperature by treating the alkylarene with the halogen in the presence of a Lewis acid catalyst, such as an aluminum halide (AlX₃) or an iron(III) halide (FeX₃). studymind.co.ukchemguide.co.uk The catalyst polarizes the halogen molecule, making it a much stronger electrophile capable of being attacked by the benzene ring. libretexts.org

The undecyl group is an activating group and an ortho, para-director. This means that it increases the rate of electrophilic substitution compared to benzene and directs the incoming electrophile to the positions ortho (2 and 6) and para (4) to the alkyl chain. This results in a mixture of 2-halothis compound and 4-halothis compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This is achieved by treating this compound with a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The reaction with benzene is typically conducted at a temperature not exceeding 50°C to minimize the formation of dinitrated products. libretexts.orgchemguide.co.uk Since the undecyl group is activating, the nitration of this compound would proceed faster than that of benzene, likely requiring milder conditions, such as a lower temperature, to control the reaction and prevent over-nitration. libretexts.org Similar to halogenation, the undecyl group directs the incoming nitro group to the ortho and para positions, yielding a mixture of 2-nitrothis compound and 4-nitrothis compound. libretexts.org The nitro group itself is a deactivating group, which makes subsequent nitration reactions on the same ring much slower. chemguide.co.uk

Photocycloaddition Reactions of Benzene Derivatives Relevant to this compound Synthesis

Photocycloaddition reactions involving benzene derivatives are powerful tools for constructing complex polycyclic molecules from simple aromatic precursors. researchgate.net When a benzene derivative is electronically excited by light in the presence of an alkene, three primary modes of cycloaddition can occur: [2+2] (ortho), [3+2] (meta), and [4+2] (para) photocycloaddition. nih.gov These reactions are synthetically valuable because they can create multiple new stereocenters and ring systems in a single step. nih.gov

Ortho ([2+2]) Photocycloaddition: This reaction mode forms a cyclobutane (B1203170) ring fused to the aromatic system. It can proceed from the triplet excited state of the benzene derivative, often via a 1,4-biradical intermediate. nih.gov

Meta ([3+2]) Photocycloaddition: This is a well-documented reaction that has been widely used in organic synthesis. nih.gov It leads to the formation of a five-membered ring.

Para ([4+2]) Photocycloaddition: This mode is analogous to the thermal Diels-Alder reaction but occurs photochemically. It is generally a less common and lower-yielding pathway compared to the ortho and meta additions. nih.gov

The specific outcome of the reaction is influenced by the substitution pattern on the benzene ring and the electronic properties of the alkene. researchgate.netrsc.org For a molecule like this compound, these photocycloaddition reactions could be employed in an intramolecular fashion, where the alkene is tethered to the undecyl chain, or in an intermolecular reaction with a separate alkene. Such strategies would allow for the transformation of the simple this compound scaffold into more complex, three-dimensional structures. researchgate.net

Synthesis of Specific this compound Isomers (e.g., sec.-undecylbenzene, n-undecylbenzene)

The synthesis of specific isomers of this compound, such as the linear n-undecylbenzene and the branched sec-undecylbenzene, is typically achieved through Friedel-Crafts alkylation or related reactions.

n-Undecylbenzene

The synthesis of n-undecylbenzene (CAS No: 6742-54-7) generally involves the introduction of a linear undecyl group onto the benzene ring. esslabshop.comchemsynthesis.com A common method to avoid carbocation rearrangements that would lead to branched products is the Friedel-Crafts acylation followed by reduction. In this two-step process, benzene is first acylated with undecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form undecanophenone. The resulting ketone is then reduced to the corresponding alkane, for example, through a Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, to yield n-undecylbenzene.

sec-Undecylbenzene

sec-Undecylbenzene isomers are synthesized by the direct alkylation of benzene with a precursor that can form a secondary carbocation. scispace.combanglajol.info This can be achieved using either an olefin (undecene-1) or an alcohol (undecan-1-ol) as the alkylating agent in the presence of a suitable catalyst. scispace.comresearchgate.net

When undecene-1 is used with a catalyst like borontrifluoride etherate, the reaction yields sec-undecylbenzene. scispace.com Similarly, the alkylation of benzene with undecan-1-ol in the presence of anhydrous aluminum chloride also produces sec-undecylbenzene. scispace.com In the latter case, the alcohol is converted into a carbocation, which then acts as the electrophile. The reaction conditions, such as temperature, molar ratio of reactants, and amount of catalyst, are optimized to maximize the yield of the desired product. scispace.comresearchgate.net

The tables below summarize the reaction conditions for the synthesis of sec-undecylbenzene.

Table 1: Synthesis of sec-Undecylbenzene via Alkylation of Benzene with Undecene-1 Data sourced from a study on the alkylation of benzene. scispace.com

ParameterValue
Alkylating AgentUndecene-1
CatalystBorontrifluoride etherate
Temperature80°C
Molar Ratio (Benzene:Undecene-1)10:1
Catalyst Amount20% by wt. of benzene
Time of Addition2 hours
Time of Stirring1 hour
Yield 70.6%

Table 2: Synthesis of sec-Undecylbenzene via Alkylation of Benzene with Undecan-1-ol Data sourced from a study on the alkylation of benzene. scispace.com

ParameterValue
Alkylating AgentUndecan-1-ol
CatalystAnhydrous aluminum chloride
Temperature80°C
Molar Ratio (Benzene:Undecan-1-ol)10:1
Catalyst Amount15% by wt. of benzene
Time of Addition2 hours
Time of Stirring1 hour
Yield 42.2%

Reaction Mechanisms and Chemical Transformations of Undecylbenzene

Electrophilic Aromatic Substitution Reactions of Undecylbenzene (B49552)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for this compound, where an electrophile replaces a hydrogen atom on the aromatic ring. researchgate.netwikipedia.org Key examples include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. researchgate.netnih.gov The mechanism generally proceeds in two steps: initial attack by the electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity. makingmolecules.com

The undecyl group significantly influences both the rate (reactivity) and the position of attack (regioselectivity) of electrophilic substitution on the benzene ring.

Reactivity: The undecyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org This activation stems from the electron-donating nature of alkyl groups through two main effects: the inductive effect, where electron density is pushed towards the ring through the sigma bond, and hyperconjugation, which involves the delocalization of electrons from the C-H bonds of the alkyl group into the ring system. dalalinstitute.com Both effects increase the electron density of the benzene ring, making it a more potent nucleophile for attacking incoming electrophiles. dalalinstitute.com

Regioselectivity: The undecyl group is an ortho, para-director. wikipedia.orgmakingmolecules.com The electron-donating effects that activate the ring are most pronounced at the positions ortho (C2, C6) and para (C4) to the alkyl substituent. wikipedia.org This can be visualized by examining the resonance structures of the carbocation intermediate formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the undecyl group. This tertiary carbocation is particularly stabilized by the electron-donating alkyl group. In contrast, attack at the meta position does not allow for such a stabilized intermediate. libretexts.org

While the undecyl group directs substitution to both ortho and para positions, the sheer size of the eleven-carbon chain introduces significant steric hindrance . wikipedia.orgfastercapital.com This physical bulk can impede the approach of the electrophile to the adjacent ortho positions. wikipedia.orgquora.com Consequently, the para-substituted product is often favored over the ortho-substituted product, as the para position is more sterically accessible. wikipedia.org

The general principles of EAS are evident in specific reactions like nitration and halogenation. nih.gov

Nitration: The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). unacademy.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which serves as the active electrophile. libretexts.orgchemistrysteps.com

The mechanism proceeds as follows:

Formation of the Electrophile: H₂SO₄ protonates HNO₃, which then loses a water molecule to form the nitronium ion (NO₂⁺). libretexts.org

Nucleophilic Attack: The electron-rich ring of this compound attacks the nitronium ion. This rate-determining step breaks the ring's aromaticity and forms a resonance-stabilized arenium ion. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the ortho and para carbons. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group. This restores the aromatic π-system, yielding a mixture of ortho- and para-nitrothis compound. unacademy.commasterorganicchemistry.com

Halogenation: Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. studymind.co.uk The catalyst polarizes the halogen molecule (e.g., Br-Br), creating a strong electrophile. studymind.co.uk The mechanism is analogous to nitration, involving the attack of the this compound ring on the polarized halogen, formation of a stabilized arenium ion, and subsequent deprotonation by the catalyst-halogen complex (e.g., FeBr₄⁻) to yield the ortho- and para-halothis compound products and regenerate the catalyst. studymind.co.uk

Oxidation Reactions of this compound

The this compound molecule can undergo oxidation at either the alkyl side chain or the aromatic ring, depending on the reaction conditions.

This compound and its derivatives, such as linear alkylbenzene sulfonates (LAS), are subject to environmental and industrial degradation through oxidation. Vigorous reactions can occur with strong oxidizing agents. nih.gov

Biodegradation: In biological systems, the degradation of linear alkylbenzenes is a multi-step process often carried out by bacterial communities. asm.orgresearchgate.net The primary attack typically involves the terminal oxidation (ω-oxidation) of the undecyl chain's terminal methyl group to a primary alcohol. This is followed by successive rounds of β-oxidation, a process that systematically shortens the alkyl chain by two-carbon units at a time, producing a series of sulfophenyl carboxylates of decreasing chain length. asm.org The final steps involve the cleavage of the aromatic ring itself, leading to complete mineralization. asm.orgresearchgate.net

Chemical Oxidation: In industrial settings or under specific environmental conditions, chemical oxidation can occur. For instance, wet air oxidation (WAO) of related sulfonated compounds proceeds via complex pathways involving desulfonation and ring cleavage, a process that can be catalyzed by acidic conditions. acs.org Studies on the oxidation of large alkylbenzenes in the gas phase show that reactivity increases with the length of the alkyl chain. This is attributed to a decreasing influence of the resonance-stabilized benzylic radicals, allowing other H-abstraction pathways along the chain to become more prominent. researchgate.net

While harsh conditions lead to complete degradation, controlled oxidation can be used to selectively introduce functional groups onto the this compound molecule, primarily at the benzylic position (the carbon atom directly attached to the benzene ring). This position is particularly reactive because the C-H bonds are weakened due to the ability of the benzene ring to stabilize the resulting benzylic radical or carbocation intermediates through resonance. libretexts.orgchemistrysteps.com

Benzylic Oxidation to Carboxylic Acid: A powerful and common transformation is the oxidation of the alkyl side chain to a carboxylic acid group (-COOH). ntu.edu.sglibretexts.org Treatment of this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heated, acidic conditions will cleave the entire alkyl chain, regardless of its length, and oxidize the benzylic carbon to a carboxyl group, forming benzoic acid. libretexts.orgntu.edu.sglibretexts.org This reaction requires the presence of at least one hydrogen atom at the benzylic position. ntu.edu.sglibretexts.org This method provides a reliable way to convert this compound into benzoic acid. libretexts.org

Benzylic Halogenation: Functionalization can also be achieved via radical substitution. In the presence of a radical initiator and a reagent like N-bromosuccinimide (NBS), this compound can undergo selective bromination at the benzylic position. libretexts.orglibretexts.org This reaction proceeds via a free-radical mechanism, where the stability of the intermediate benzylic radical directs the substitution to this specific carbon, yielding 1-bromo-1-phenylundecane. pw.livelibretexts.org This benzylic halide is a versatile synthetic intermediate.

Catalytic Transformations Involving this compound

This compound can serve as a substrate in various catalytic processes aimed at modifying its structure for different industrial applications. These transformations often target the long alkyl chain.

Catalytic Dehydrogenation: The undecyl (paraffinic) side chain can be converted into an undecenyl (olefinic) side chain through catalytic dehydrogenation. rsc.orggoogle.com This process typically involves passing the alkylbenzene over a heterogeneous catalyst, such as palladium (Pd) or nickel-molybdenum (B8610338) (NiMo) carbide, at elevated temperatures. researchgate.netcore.ac.uk The resulting undecenylbenzene, which contains a double bond in its side chain, is a key intermediate for producing other specialty chemicals.

Catalytic Reforming: this compound may undergo catalytic reforming, a broader class of reactions that can include dehydrogenation, isomerization of the alkyl chain, and hydrocracking (cleavage of C-C bonds in the chain). justia.com These processes, often utilizing solid acid catalysts like zeolites, can alter the structure of the alkyl group, for example, by creating branched isomers or shortening the chain length. researchgate.netrsc.orgresearchgate.net

Hydrogenation and Dehydrogenation Studies

Hydrogenation and its reverse reaction, dehydrogenation, are fundamental transformations involving this compound and related compounds. wikipedia.org These processes are typically catalyzed and are essential in applications like hydrogen storage using liquid organic hydrogen carriers (LOHCs). mdpi.comresearchgate.net

Hydrogenation of the aromatic ring of this compound converts it to undecylcyclohexane (B1584076). This reaction is analogous to the hydrogenation of benzene to cyclohexane, a process extensively studied for hydrogen storage. mdpi.comresearchgate.net The reaction is an addition of hydrogen across the double bonds of the benzene ring, effectively saturating it. Conversely, the dehydrogenation of undecylcyclohexane releases hydrogen and regenerates the aromatic this compound structure. wikipedia.org

Catalysts are central to these transformations. Studies on similar LOHC systems have shown that ruthenium (Ru) and palladium (Pd) are effective catalysts. For instance, ruthenium on an alumina (B75360) support (Ru/Al₂O₃) has been successfully used for complete hydrogenation reactions, while palladium on alumina (Pd/Al₂O₃) is effective for the subsequent dehydrogenation. mdpi.com Research on benzene hydrogenation highlights the efficacy of palladium-based catalysts, such as those supported on cerium oxide (Pd/CeO₂) or alumina (Pd/γ-Al₂O₃), in achieving high conversion rates. researchgate.net Bimetallic catalysts, like Ru-Pd/Al₂O₃, have also been developed, exhibiting excellent activity for both hydrogenation and dehydrogenation, demonstrating the synergistic effects between the metals. researchgate.net

In some contexts, dehydrogenation of the alkyl side chain can occur. For example, under certain catalytic conditions, long-chain alkanes can be dehydrogenated to form olefins. wikipedia.org Research involving the decarboxylation of oleic acid has noted the formation of minor amounts of this compound, where the catalyst triruthenium dodecacarbonyl was suggested to promote dehydrogenation and aromatization processes. acs.org

Reactions in the Presence of Metal Catalysts

Metal catalysts are pivotal in mediating a variety of chemical transformations involving this compound, primarily in cross-coupling and bond-forming reactions. wikipedia.orgnih.gov These catalysts, typically based on transition metals like palladium, nickel, or ruthenium, operate by providing a reaction surface or by forming intermediate organometallic complexes, which lower the activation energy of the reaction. youtube.com

The general mechanism for many metal-catalyzed cross-coupling reactions involves a catalytic cycle with several key steps: wikipedia.org

Oxidative Addition: The metal catalyst (in a low oxidation state) inserts into a bond of the electrophilic partner (e.g., an aryl halide). wikipedia.org

Transmetalation: The organic group from a nucleophilic partner (e.g., an organometallic reagent) is transferred to the metal catalyst center. wikipedia.org

Reductive Elimination: The two organic fragments bonded to the metal center couple and are expelled as the final product, regenerating the catalyst in its original oxidation state. wikipedia.org

In the context of this compound, these reactions are relevant for its synthesis and modification. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are fundamental methods for forming the carbon-carbon bond between the undecyl group and the benzene ring. wikipedia.org

Research has also shown the involvement of ruthenium catalysts. In one study, this compound was observed as a minor product during the decarboxylation of oleic acid in the presence of a ruthenium carbonyl carboxylate catalyst. acs.org This suggests that the catalyst can promote complex tandem reactions, including isomerization and dehydrogenation/aromatization. acs.org

The table below summarizes common metal catalysts and their roles in reactions relevant to aromatic compounds like this compound. mdpi.comwikipedia.org

Catalyst TypeMetalTypical ReactionsRole of Catalyst
Homogeneous Palladium (Pd)Cross-coupling (Suzuki, Heck, Negishi), HydrogenationForms C-C and C-heteroatom bonds; facilitates addition of H₂. wikipedia.org
Homogeneous Nickel (Ni)Cross-coupling, Decarbonylative couplingAlternative to Palladium, often used for converting carboxylic acid derivatives. nih.gov
Homogeneous Ruthenium (Ru)Hydrogenation/Dehydrogenation, MetathesisActive for H₂ storage/release cycles and rearranging double bonds. mdpi.comyoutube.com
Heterogeneous Pd on Carbon (Pd/C)HydrogenationSolid catalyst for adding hydrogen to unsaturated bonds.
Heterogeneous Ru/Al₂O₃, Pd/Al₂O₃Hydrogenation, DehydrogenationSupported catalysts used in LOHC systems for H₂ cycling. mdpi.com

Radical Reactions of this compound

Radical reactions involve intermediates with unpaired electrons, known as free radicals. masterorganicchemistry.com These reactions typically proceed through a chain reaction mechanism consisting of three main phases: initiation, propagation, and termination. libretexts.orgchemguide.co.uk

Initiation: The process begins with the formation of a radical species, usually through the homolytic cleavage (symmetrical splitting) of a weak bond, often induced by heat or ultraviolet (UV) light. masterorganicchemistry.comlibretexts.org For example, the weak Br-Br bond in bromine can break to form two bromine radicals (Br•). oregonstate.edu

Propagation: This is the "chain" part of the reaction. A radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.org A common propagation step is hydrogen abstraction, where a radical removes a hydrogen atom from the substrate. oregonstate.edu

Termination: The reaction stops when two radicals combine to form a stable, non-radical molecule, removing radicals from the system. libretexts.orgchemguide.co.uk

In this compound, radical reactions can occur at the alkyl chain. The benzylic position (the carbon atom of the alkyl chain directly attached to the benzene ring) is particularly susceptible to radical attack because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

A study on the free-radical bromination of ethylbenzene, a similar alkylbenzene, shows that substitution occurs preferentially at the benzylic position. oregonstate.edu The bromine radical (Br•) abstracts a benzylic hydrogen to form a stable benzyl (B1604629) radical and HBr. This benzyl radical then reacts with another molecule of Br₂ to form the brominated product and a new Br•, propagating the chain. oregonstate.edu This selectivity highlights that the benzylic C-H bonds are weaker and more reactive in radical reactions than other C-H bonds in the alkyl chain or on the aromatic ring.

Conformational Analysis and Isomerization Processes

The study of the three-dimensional arrangement of atoms in a molecule, known as conformational analysis, is crucial for understanding the physical and chemical properties of this compound. Due to the flexibility of its long undecyl chain, the molecule can adopt numerous conformations arising from rotation around its carbon-carbon single bonds. rsc.org

The most stable conformations aim to minimize steric hindrance by arranging bulky groups as far apart as possible. For an alkyl chain, this often results in a staggered, all-trans (anti) arrangement where the carbon backbone lies in a flat zigzag pattern. rsc.org However, rotations around C-C bonds can lead to gauche conformations, where adjacent alkyl segments are closer together. nih.gov In alkylbenzenes, the interaction between the alkyl chain and the phenyl ring introduces further complexity. The chain can either extend away from the ring (an all-trans structure) or fold back to interact with the phenyl π-electron cloud through dispersion forces. rsc.org Studies on alkylbenzenes from pentylbenzene (B43098) to decylbenzene have shown that as the chain lengthens, folded structures can become energetically favorable. rsc.org

Conformation TypeDescriptionDihedral Angle (approx.)Relative Energy
Anti (trans) Substituents are positioned on opposite sides of the C-C bond.180°Lowest (most stable)
Gauche Substituents are adjacent to each other.60°Higher than anti
Eclipsed Substituents are directly aligned with each other, one behind the other.Highest (least stable)

Isomerization refers to processes that convert a molecule into one of its isomers (molecules with the same formula but different structures). For this compound, this can involve the rearrangement of the alkyl chain or the migration of the phenyl group along the chain. Such isomerization processes are often catalyzed, for example, by zeolites, and are a key step in the industrial production of linear alkylbenzenes (LABs). wikipedia.org The goal is typically to produce specific isomers, as the position of the phenyl group on the alkyl chain influences the properties of the resulting surfactants (alkylbenzene sulfonates).

Advanced Spectroscopic Characterization and Structural Elucidation of Undecylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Undecylbenzene (B49552) Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide a complete map of the proton and carbon skeletons, respectively.

The ¹H and ¹³C NMR spectra of this compound provide definitive information about its two key structural components: the monosubstituted benzene (B151609) ring and the linear eleven-carbon alkyl chain.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the aromatic and aliphatic protons. The aromatic protons, being in a more electron-deshielded environment due to the ring current effect, appear in the downfield region, typically between δ 7.1 and 7.3 ppm. Due to the symmetry of the monosubstituted ring, these five protons often present as a complex multiplet. The benzylic protons—those on the carbon atom of the alkyl chain directly attached to the benzene ring (C1')—are deshielded by the aromatic ring and typically resonate as a triplet around δ 2.6 ppm. The protons of the long alkyl chain appear as a series of multiplets in the upfield region. The methylene (B1212753) (CH₂) groups from C2' to C10' produce a large, overlapping signal around δ 1.2-1.6 ppm, while the terminal methyl (CH₃) group (C11') gives a characteristic triplet signal further upfield, typically around δ 0.9 ppm, due to its shielded environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, resolving each unique carbon environment. The aromatic carbons resonate in the δ 125-143 ppm range. The carbon atom attached to the alkyl chain (ipso-carbon) is distinct and appears around δ 142.8 ppm. The other aromatic carbons (ortho, meta, and para) have characteristic shifts around δ 128.4, 128.2, and 125.5 ppm, respectively. In the aliphatic region, the benzylic carbon (C1') is found at approximately δ 36.0 ppm. The carbons of the main alkyl chain (C2' to C10') appear in the range of δ 22.7 to 31.9 ppm, with the terminal methyl carbon (C11') being the most shielded and resonating at approximately δ 14.1 ppm.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

While 1D NMR provides fundamental structural data, advanced techniques are employed to resolve ambiguities and provide deeper structural insights.

2D NMR: Two-dimensional NMR experiments are invaluable for confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are coupled to each other, typically through three bonds (³J-coupling). For this compound, a COSY spectrum would clearly show the correlation between the benzylic protons (C1') and the adjacent methylene protons (C2'), and sequentially along the entire undecyl chain to the terminal methyl group. This confirms the linear connectivity of the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). An HSQC spectrum of this compound would unambiguously link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the benzylic protons (H1') and the ipso- and ortho-aromatic carbons, definitively establishing the attachment point of the alkyl chain to the benzene ring.

Solid-State NMR: Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in the solid phase. youtube.com For this compound, ssNMR could be used to study its crystalline packing, conformational properties of the alkyl chain, and intermolecular interactions in the solid state. Techniques like Magic Angle Spinning (MAS) are used to average anisotropic interactions, leading to higher resolution spectra. youtube.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. hmdb.ca The IR spectrum of this compound provides a characteristic fingerprint, confirming the presence of both the aromatic ring and the aliphatic chain.

The spectrum exhibits several key absorption bands:

Aromatic C-H Stretching: A group of sharp bands typically appears just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Strong, sharp bands appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the long undecyl chain.

Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

Aliphatic C-H Bending: Bands around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃) correspond to the bending (scissoring and deformation) vibrations of the alkyl C-H bonds.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 690-770 cm⁻¹ region are highly diagnostic for the substitution pattern of the benzene ring. For a monosubstituted ring like that in this compound, strong bands are expected around 740 cm⁻¹ and 695 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS) in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. stanford.edu

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govyoutube.com This precision allows for the unambiguous determination of a molecule's elemental formula. The molecular formula of this compound is C₁₇H₂₈. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass of this compound can be calculated:

(17 × 12.000000) + (28 × 1.007825) = 204.000000 + 28.219100 = 232.219100 Da

An HRMS measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the C₁₇H₂₈ elemental formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different formulas). slideshare.net

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. illinois.edu This provides detailed information about the structure and fragmentation pathways of the parent ion. huji.ac.il

For this compound, the electron ionization (EI) mass spectrum is dominated by fragmentation resulting from the cleavage of the bond beta to the aromatic ring (benzylic cleavage). This is a highly favorable process as it leads to the formation of a resonance-stabilized benzylic carbocation, which rearranges to the highly stable tropylium (B1234903) ion (C₇H₇⁺). This ion gives rise to the characteristic and often base peak at m/z 91 . stanford.edu

In a tandem MS experiment, the molecular ion of this compound (m/z 232) would be selected in the first mass analyzer. It would then be subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions would be analyzed in the second mass analyzer. The primary fragmentation pathway would show the loss of a C₁₀H₂₁ radical (mass 141) to produce the C₇H₇⁺ ion at m/z 91.

C₁₇H₂₈⁺˙ (m/z 232) → C₇H₇⁺ (m/z 91) + C₁₀H₂₁˙

Another common fragmentation in long-chain alkylbenzenes involves a McLafferty-type rearrangement, which leads to the formation of a C₇H₈⁺˙ radical cation, resulting in a peak at m/z 92 . stanford.edu MS/MS analysis allows for the isolation and fragmentation of specific ions, confirming these proposed pathways and providing unequivocal structural evidence.

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of this compound, offering a unique structural fingerprint. It relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule.

The Raman spectrum of this compound is a composite of the vibrational modes of its two main structural components: the benzene ring and the linear undecyl alkyl chain.

Benzene Ring Vibrations: The aromatic ring gives rise to several characteristic and strong Raman bands. A very strong and sharp peak corresponding to the ring-breathing mode is typically observed around 1005 cm⁻¹. nih.govresearchgate.net Other significant bands include C-H stretching vibrations above 3000 cm⁻¹ (around 3060 cm⁻¹), in-plane C-C stretching modes near 1600 cm⁻¹, and C-H in-plane bending vibrations. nih.govresearchgate.netcore.ac.uk

Alkyl Chain Vibrations: The long undecyl chain produces distinct Raman signals. The C-H stretching modes of the methylene (CH₂) and methyl (CH₃) groups appear in the 2800-3000 cm⁻¹ region, with characteristic bands around 2850 cm⁻¹ and 2890 cm⁻¹. nih.govresearchgate.net Additionally, CH₂ twisting and bending modes are found in the 1100-1500 cm⁻¹ range, with a notable band for long-chain n-alkanes appearing around 1438 cm⁻¹. nih.govresearchgate.netrsc.org Low-frequency modes related to the torsion of the alkyl chain can also be observed and are sensitive to the molecule's conformation. researchgate.net

The combination of these spectral features allows for the unambiguous identification of this compound and provides insights into its molecular structure and conformation.

Table 2: Characteristic Raman Shifts for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentStructural Unit
~3060Aromatic C-H StretchBenzene Ring
~2890Asymmetric CH₂/CH₃ StretchUndecyl Chain
~2850Symmetric CH₂/CH₃ StretchUndecyl Chain
~1600Aromatic C-C StretchBenzene Ring
~1438CH₂ Scissoring/BendingUndecyl Chain
~1005Aromatic Ring Breathing (Trigonal)Benzene Ring

Chromatographic Techniques Coupled with Spectroscopic Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound. usgs.govnih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Subsequently, the separated components are introduced into a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

For this compound (molar mass 232.4 g/mol ), electron ionization (EI) is commonly used. nist.gov The resulting mass spectrum is characterized by a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is typically observed at a mass-to-charge ratio (m/z) of 232. nist.gov

The most prominent feature in the mass spectra of long-chain alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). This results in the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak (the most intense peak) in the spectrum. whitman.eduyoutube.com Another significant peak is observed at m/z 92, which arises from a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the benzene ring, followed by cleavage. The presence of a significant m/z 92 peak is characteristic of linear (unbranched) alkylbenzenes with a chain length of three or more carbons. whitman.edu Other fragments corresponding to the loss of alkyl radicals from the parent molecule are also observed.

Table 3: Key Mass Fragments for this compound in GC-MS (EI)

m/z (Mass/Charge)Proposed Fragment IonRelative Intensity
232[C₁₇H₂₈]⁺ (Molecular Ion)Moderate
105[C₈H₉]⁺Moderate
92[C₇H₈]⁺High
91[C₇H₇]⁺ (Tropylium ion)100% (Base Peak)
77[C₆H₅]⁺ (Phenyl ion)Low
65[C₅H₅]⁺Low
Data sourced from the NIST WebBook. nist.gov

While GC-MS is ideal for this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of its non-volatile derivatives, most notably linear alkylbenzene sulfonates (LAS). LAS are anionic surfactants produced from the sulfonation of linear alkylbenzenes and are not amenable to GC analysis without derivatization due to their high polarity and low volatility. tubitak.gov.tr

LC-MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. researchgate.net For LAS analysis, reversed-phase LC is typically employed, separating the different chain-length homologs and phenyl isomers. The separated analytes are then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for ionizing polar, charged molecules in the liquid phase. tubitak.gov.tr

Analysis is often performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (LC-MS/MS) can be used for enhanced selectivity and quantitative accuracy by monitoring specific fragmentation transitions of the parent ion. nih.gov This technique is crucial for studying the environmental fate and biodegradation of these widely used surfactants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound derivatives, particularly LAS, in various matrices like water and sediment. tubitak.gov.trdntb.gov.ua The method typically utilizes a reversed-phase column, such as a C18 or C8 column, where the non-polar stationary phase separates the LAS homologs based on the length of their alkyl chain—longer chains are retained more strongly and thus have longer retention times.

Detection is most commonly achieved using a UV detector. tubitak.gov.tr The benzene ring in the LAS molecule is a chromophore that absorbs UV light, typically around 225 nm. A diode array detector (DAD) or photodiode array (PDA) detector can be used to acquire the full UV spectrum of each eluting peak, confirming the identity of the aromatic compounds.

Isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used to achieve optimal separation of the complex mixture of LAS isomers and homologs found in commercial products and environmental samples. tubitak.gov.tr

Computational Chemistry and Molecular Modeling of Undecylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on solving the Schrödinger equation, provide detailed information about the electronic structure of undecylbenzene (B49552), which in turn governs its reactivity. wikipedia.org These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a versatile and popular computational method in chemistry and materials science for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.orgukm.my The core principle of DFT is that the ground-state properties of a system can be uniquely determined by its electron density. ukm.my This approach is generally less computationally expensive than other high-level methods while often providing a high degree of accuracy. wikipedia.org

Applications of DFT for this compound and related alkylbenzenes include:

Geometric Optimization: Determining the lowest-energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For long-chain alkylbenzenes, methods like B3LYP with dispersion corrections (e.g., B3LYP-D3BJ) are used to accurately model the folded and extended conformations of the alkyl chain. rsc.org

Electronic Property Calculation: Computing key electronic descriptors such as molecular orbital energies (HOMO, LUMO), atomic charges, and dipole moments. mdpi.com These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Reactivity Prediction: Using concepts like Fukui functions to predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com For this compound, this can elucidate the reactivity of the aromatic ring versus the alkyl chain.

Spectroscopic Simulation: Predicting vibrational (IR and Raman) and electronic (UV-Vis) spectra. nih.govresearchgate.net For instance, DFT calculations can faithfully reproduce the strong C-H stretching bands in the infrared spectra of long-chain alkylbenzenes. rsc.org

DFT calculations provide a robust framework for modeling various aspects of this compound's chemical nature, from its stable structure to its reaction pathways. ukm.my

The term ab initio, Latin for "from the beginning," refers to computational methods that are based on first principles of quantum mechanics without the inclusion of experimental data. wikipedia.orgscribd.com These methods solve the electronic Schrödinger equation and are prized for their high accuracy, though they are typically more computationally intensive than DFT. wikipedia.orgdtic.mil Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. wikipedia.orgnih.gov

In the study of this compound and similar molecules, ab initio methods are applied to:

Benchmark Calculations: High-accuracy methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain "gold standard" energies for specific conformations, which can then be used to benchmark more cost-effective methods like DFT. nih.gov

Conformational Energies: Accurately calculating the relative energies of different conformers of the undecyl- chain is crucial. Studies on shorter alkylbenzenes have shown that ab initio calculations can predict the subtle energetic differences between all-trans (extended) and various gauche (folded) conformations. rsc.org

Intermolecular Interactions: Investigating non-covalent interactions, such as the CH-π interactions between the alkyl chain and the benzene (B151609) ring, which stabilize folded conformers. rsc.org

Thermodynamic Properties: Calculating fundamental thermodynamic data. rsc.org Ab initio methods can provide precise values for properties that are difficult to measure experimentally.

The table below presents theoretical data for benzene and its protonated form, benzenium, calculated using various ab initio methods, illustrating the type of energetic and property data generated from these calculations. nih.gov

PropertyMethodBenzeneBenzenium
Energy (a.u.)SCF-230.718-231.111
CISD-231.424-231.812
CCSD(T)-231.488-231.879
Dipole Moment (Debye)SCF0.001.03
CISD0.000.96
Polarizability (a.u.)SCF58.4557.41
CISD66.4065.60

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the flexibility of its long undecyl chain, this compound can adopt a vast number of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques well-suited to exploring this conformational landscape and the interactions between molecules. slideshare.netcsbsju.edu

Molecular Mechanics (MM): This method uses classical physics (Newtonian mechanics) to model molecules. slideshare.net The potential energy of the system is calculated using a "force field," which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. slideshare.netcsbsju.edu MM is computationally fast, making it ideal for scanning the potential energy surface of large molecules like this compound to identify stable low-energy conformers. slideshare.net

Molecular Dynamics (MD): MD simulations model the actual movement of atoms and molecules over time by solving Newton's equations of motion. csbsju.edunih.gov An MD simulation provides a time-dependent trajectory of the system, revealing how this compound molecules move, vibrate, and interact with each other in a simulated environment (e.g., in a liquid phase or at an interface). nih.gov This is particularly useful for understanding dynamic processes, conformational transitions, and the collective behavior of many this compound molecules. csbsju.edu

For long-chain alkylbenzenes, a key finding from computational studies is the competition between extended and folded conformations. The table below, based on calculations for octylbenzene (B124392), illustrates the relative energies of different conformers, a typical output from conformational analysis. rsc.org A similar distribution of conformers would be expected for this compound, with an even greater number of possible folded structures.

Conformer Family (Octylbenzene)DescriptionRelative Energy (kJ mol⁻¹)
all-transFully extended alkyl chain0.00
g1Gauche defect at C1-C2 bond0.02
g2Gauche defect at C2-C3 bond2.53
g1g2Adjacent gauche defects1.64
g1g3g4Folded chain over the phenyl ring0.98

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a direct link between calculated structures and experimental measurements. rsc.orgnih.gov

For this compound, these methods can predict:

Infrared (IR) and Raman Spectra: Quantum chemical calculations, particularly DFT, can compute vibrational frequencies and intensities. rsc.orgchemrxiv.org These predicted spectra are invaluable for assigning specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as C-H stretches of the aromatic ring or CH₂ wags of the alkyl chain. Theoretical models have been shown to correctly predict the presence and relative intensity of major bands in the IR spectra of related alkylbenzenes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions help in assigning complex experimental NMR spectra and can reveal how the electronic environment of a nucleus changes with conformation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis range. nih.gov This allows for the prediction of the absorption spectrum and helps to understand the nature of the electronic transitions involved (e.g., π-π* transitions in the benzene ring).

The comparison below for a specific conformer of octylbenzene highlights the accuracy with which computational models can reproduce experimental spectroscopic data. rsc.org

Vibrational RegionExperimental Observation (cm⁻¹)Theoretical Prediction (cm⁻¹)Assignment
Asymmetric CH₂ Stretch~2920-2950~2920-2950Multiple resolved bands
Symmetric CH₂ Stretch~2850-2880~2850-2880Large number of unique transitions
Adjacent Gauche Feature~2950~2950Strong transition associated with folded conformers

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is an essential tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org It allows researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edunih.gov

For this compound, computational methods can be applied to study characteristic reactions such as:

Friedel-Crafts Alkylation/Acylation: Modeling the substitution reactions on the benzene ring to determine the preference for ortho, meta, or para products. Calculations can reveal the structure and energy of the Wheland intermediate (arenium ion) and the activation energy barriers for each pathway.

Nitration and Sulfonation: Investigating the mechanism of electrophilic aromatic substitution, a common reaction for the benzene nucleus. nih.gov

Oxidation: Studying the oxidation of the alkyl chain or the aromatic ring. Computational models can help predict the initial sites of attack by an oxidizing agent and the subsequent reaction steps.

The process typically involves locating the transition state structure for a proposed reaction step and calculating its energy. smu.edu This activation energy barrier determines the reaction rate. By comparing the barriers for competing pathways, the most favorable mechanism can be identified. rsc.org The Unified Reaction Valley Approach (URVA) is one advanced method that analyzes the reaction path to divide a mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product relaxation. smu.edu

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly emerging as transformative tools in chemical research. researchgate.netnih.gov In the context of this compound, AI and ML can be applied to accelerate discovery and prediction. au.dk

Key applications include:

Property Prediction: ML models, such as neural networks, can be trained on large datasets of molecules with properties calculated by quantum chemistry methods (like DFT). nih.govchemrxiv.orgresearchgate.net Once trained, these models can predict properties for new molecules like this compound almost instantaneously, bypassing the need for expensive quantum calculations. nih.govresearchgate.net This is especially powerful for predicting properties across a vast number of potential isomers or derivatives.

Spectra Prediction: Deep learning models can predict entire spectra (e.g., Raman or IR) directly from a molecule's structure. chemrxiv.org For example, the Mol2Raman framework uses a graph neural network trained on DFT-calculated spectra to generate high-fidelity Raman spectra from a simple molecular representation. chemrxiv.org

Accelerating Simulations: ML potentials are being developed to replace traditional force fields in molecular dynamics simulations. arxiv.org These potentials learn the quantum mechanical potential energy surface, offering the accuracy of quantum chemistry with the speed of classical mechanics, enabling longer and more accurate simulations of this compound systems. arxiv.org

Reaction Prediction: AI can be used to predict the outcomes of chemical reactions or to propose synthetic pathways. researchgate.net By learning from vast databases of known reactions, these tools can assist in planning the synthesis of this compound and its derivatives.

The integration of AI and ML with computational chemistry provides a pathway to high-throughput screening and data-driven design, significantly expanding the scope and efficiency of research on complex molecules like this compound. nih.gov

Undecylbenzene As a Precursor in Polymer Science and Materials Chemistry

Undecylbenzene (B49552) in the Synthesis of Specialty Polymers

The synthesis of specialty polymers often involves the use of monomers with specific functional groups that can impart desired characteristics to the final material. This compound and its functionalized counterparts can be utilized in several polymerization strategies to create polymers with tailored properties.

Polymerization Mechanisms Involving this compound Monomers

The direct polymerization of this compound can be theoretically achieved through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. pressbooks.publibretexts.orgmt.comucalgary.ca In this type of reaction, the benzene (B151609) ring of one this compound molecule could be alkylated by another, leading to the formation of oligomeric or polymeric chains. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3). pressbooks.publibretexts.orgmt.comucalgary.ca The resulting polymer would feature a backbone of interconnected benzene rings with pendant undecyl chains.

However, Friedel-Crafts alkylation has several limitations, including the potential for carbocation rearrangements and polyalkylation, which can make it challenging to achieve high molecular weight polymers with a well-defined structure. pressbooks.publibretexts.orgucalgary.calibretexts.org

A more common approach to incorporating this compound moieties into polymers is through the polymerization of functionalized this compound monomers. For instance, if a vinyl group is introduced onto the benzene ring to form vinylthis compound, it can undergo radical polymerization. This process is widely used in the chemical industry and is tolerant of various functional groups and solvents. libretexts.org

Copolymerization with Other Monomers

This compound-derived monomers can be copolymerized with other monomers to create materials with a combination of properties. For example, a vinyl-functionalized this compound could be copolymerized with common monomers such as styrene, acrylates, or conjugated dienes. libretexts.org The this compound units would be incorporated into the polymer chain, influencing properties like solubility, thermal stability, and mechanical behavior.

The copolymerization of a sulfonated this compound derivative has also been noted in patent literature, suggesting its use in creating ion-containing polymers, which are important for applications such as ion-exchange membranes and surfactants. atamanchemicals.com

Role of this compound in Advanced Materials Development

The unique molecular structure of this compound, with its aliphatic and aromatic segments, makes it a subject of research for the development of advanced materials with specific functionalities. solubilityofthings.com

Synthesis of Preceramic Polymers with this compound Moieties

Preceramic polymers are organometallic polymers that can be converted into ceramic materials through pyrolysis. wikipedia.orgtennessee.edu These polymers often contain silicon in their backbone, such as polysiloxanes, polycarbosilanes, and polysilazanes. wikipedia.orgmdpi.comnih.gov The properties of the final ceramic can be tailored by modifying the chemical structure of the preceramic polymer.

The incorporation of this compound moieties into a preceramic polymer backbone, for instance by attaching them to a polysiloxane chain, could influence the properties of the resulting ceramic. mdpi.comuni-siegen.denih.govukessays.com The long alkyl chain of the this compound could act as a processing aid, improving the solubility and fusibility of the preceramic polymer. During pyrolysis, the organic components are pyrolyzed, and the undecyl group would likely be eliminated, potentially creating porosity in the final ceramic material. The introduction of long-chain aliphatic pendant groups has been explored as a method to reduce cross-linking in some preceramic systems, which can be beneficial for certain processing techniques like melt spinning. nih.gov

While direct synthesis of preceramic polymers with this compound is not widely documented, the principles of organosilicon chemistry allow for the attachment of such side groups through reactions like hydrosilylation. mdpi.com

Development of Polymeric Materials for Specific Functions

The incorporation of this compound into polymer structures can be a strategy to develop materials for specific functions. The long alkyl chain imparts hydrophobicity, which is desirable for applications such as coatings and adhesives. mdpi.com For example, polymers with long alkyl side chains have been investigated for their ability to inhibit biofilm formation. rsc.org

Furthermore, the aromatic ring of this compound can be functionalized, for instance by sulfonation, to create amphiphilic polymers. These polymers have both hydrophilic (the sulfonic acid group) and hydrophobic (the this compound part) regions, making them effective as surfactants and emulsifiers. atamanchemicals.com

Degradation Studies of Polymers Derived from this compound

The degradation of polymers is a critical aspect of their life cycle and environmental impact. The presence of this compound units within a polymer chain would influence its degradation behavior.

The degradation of polymers can occur through various mechanisms, including thermal, oxidative, and biological pathways. wikipedia.orgutah.edu Long-chain polymers with all-carbon backbones are generally resistant to biodegradation unless they are first oxidized to create functional groups that enzymes can recognize. wikipedia.org

Studies on the biodegradation of linear alkylbenzene sulfonates (LAS), which include this compound sulfonate, have shown that microorganisms can utilize the alkyl chain as a source of nutrients and energy. atamanchemicals.com The degradation process typically involves the oxidation of the alkyl chain. atamanchemicals.comresearchgate.net Under aerobic conditions, LAS can be mineralized to carbon dioxide, water, and sulfate (B86663) ions. atamanchemicals.com However, under anaerobic conditions, the biodegradation of LAS is significantly slower. atamanchemicals.com

Environmental Fate and Degradation Pathways of Undecylbenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For undecylbenzene (B49552), this primarily includes photodegradation and chemical oxidation.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is approximately 20 hours, based on a calculated rate constant of 1.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Particulate-phase this compound can be removed from the air through wet and dry deposition. nih.gov

In aquatic environments, the photodegradation of organic pollutants like this compound can occur through direct absorption of photons or, more commonly, through indirect reactions with reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.com The rate of photodegradation is dependent on the chemical structure of the compound and the wavelength of the UV radiation. scielo.sa.cr The presence of other substances in the water, such as dissolved organic matter (DOM) and various ions, can also influence the rate by either promoting the formation of free radicals or by scavenging them. mdpi.com For instance, suspended particles and humic acids can accelerate photolysis, whereas other compounds may inhibit the process. mdpi.com

Table 1: Estimated Atmospheric Photodegradation of this compound
ParameterValueSource
Reactant SpeciesPhotochemically-produced hydroxyl radicals (•OH) nih.gov
Estimated Rate Constant (25 °C)1.9 x 10⁻¹¹ cm³/molecule-sec nih.gov
Estimated Atmospheric Half-life~20 hours nih.gov

This compound is not expected to undergo hydrolysis in the environment because it lacks hydrolyzable functional groups. nih.gov However, it can undergo chemical oxidation. Aromatic hydrocarbons can react vigorously with strong oxidizing agents. nih.gov In the context of environmental remediation, a technology known as In Situ Chemical Oxidation (ISCO) is used to treat soil and groundwater contaminated with hydrophobic organic compounds like this compound. ucm.esgeoengineer.org This process involves injecting chemical oxidants such as persulfate or Fenton's reagent (hydrogen peroxide and an iron catalyst) into the subsurface to destroy the contaminants. ucm.esfrtr.gov These reagents generate highly reactive free radicals, like sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals, which can effectively oxidize a wide range of organic pollutants. ucm.es The effectiveness of ISCO is influenced by factors such as pH and the concentration of the oxidant. geoengineer.orgfrtr.gov

Biodegradation of this compound by Microorganisms

Biodegradation is a key process for the removal of this compound from the environment. Various microorganisms, including bacteria and fungi, have the metabolic capability to break down this compound. nih.govnih.gov

The biodegradation of linear alkylbenzenes typically begins with the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic group. nih.gov This is followed by a process called β-oxidation, where the alkyl chain is progressively shortened by two carbon units at a time. nih.govscielo.org.mx After the alkyl chain is mineralized, the resulting benzene (B151609) ring is cleaved. scielo.org.mx

Studies have shown that various bacteria can degrade this compound. nih.gov For example, the marine bacterium Alcanivorax sp. strain MBIC 4326 has been shown to degrade this compound, primarily through β-oxidation of the alkyl side chain. nih.gov This bacterium is known for its ability to degrade various hydrocarbons found in crude oil. researchgate.net Other bacteria, such as Pseudomonas, Acinetobacter, and Ochrobactrum anthropi, have been identified as degraders of related linear alkylbenzene sulfonates (LAS), suggesting their potential to also degrade this compound using similar enzymatic machinery. scielo.sa.crhibiscuspublisher.comscirp.org The general pathway involves an initial attack on the alkyl chain, followed by β-oxidation, and finally, cleavage of the aromatic ring. scielo.org.mxunesp.br Fungi are also known to degrade aromatic hydrocarbons, often using non-specific extracellular enzymes like peroxidases and laccases to initiate the breakdown process. scielo.org.mx

The identification of metabolites provides direct evidence of biodegradation pathways. In studies with Alcanivorax sp. strain MBIC 4326 grown on this compound, several metabolites were identified, confirming the proposed degradation route. nih.gov

Table 2: Microbial Metabolites Identified from this compound Degradation by Alcanivorax sp.
MetaboliteSignificanceSource
Benzoic acidMajor product, indicating β-oxidation of the odd-numbered (C11) alkyl chain. nih.gov
3-Phenylpropanoic acidMinor product, an intermediate of the β-oxidation pathway. nih.gov
trans-Cinnamic acidMinor product, an intermediate of the β-oxidation pathway. nih.gov

The detection of benzoic acid as the major product is consistent with the β-oxidation of an alkyl chain with an odd number of carbon atoms (undecyl group has 11 carbons). nih.gov For related compounds like linear alkylbenzene sulfonates (LAS), intermediates known as sulfophenylcarboxylic acids (SPCs) are formed, which result from the oxidation of the alkyl chain. nih.gov

The rate at which microorganisms degrade this compound is significantly influenced by several environmental factors.

pH : The pH of the environment affects microbial growth and the activity of the enzymes responsible for degradation. researchgate.net For the biodegradation of hydrocarbons, the optimal pH is generally in the neutral range, typically between 6.0 and 8.0. sryahwapublications.comals-journal.com Highly acidic or alkaline conditions can inhibit microbial activity and slow down the degradation process. researchgate.net Some studies have shown that neutralizing acidic soil can significantly enhance the degradation of aromatic hydrocarbons by introduced bacterial strains. nih.gov

Temperature : Temperature impacts microbial metabolism and can also affect the physical properties of the hydrocarbon, such as its viscosity and bioavailability. concawe.eu While increased temperatures generally accelerate microbial growth and enzymatic reactions, there is an optimal temperature range for specific microorganisms and degradation processes. researchgate.netresearchgate.net For example, the maximum degradation activity for some hydrocarbon-degrading yeasts occurs between 10-20°C, while for indigenous soil microorganisms, it might be higher, around 25°C. oup.com Studies on the related LAS compounds found that the optimal temperature for biodegradation during composting was around 40°C, with metabolism being inhibited in the higher thermophilic range. nih.gov Low temperatures, such as those found in arctic environments, can significantly slow down but not completely halt hydrocarbon biodegradation. nih.gov

Nutrient Availability : The availability of essential nutrients, particularly nitrogen and phosphorus, is a critical limiting factor for the biodegradation of hydrocarbons. sryahwapublications.combiomedgrid.com Microorganisms require these nutrients for growth and to build cellular components. In many environments, the carbon from the hydrocarbon pollutant is plentiful, but the lack of nitrogen and phosphorus restricts microbial population growth. biomedgrid.com The practice of biostimulation, which involves adding these limiting nutrients to a contaminated site, is a common strategy to enhance the rate of natural biodegradation. sryahwapublications.com

Compound Names

Table 3: List of Chemical Compounds Mentioned
Compound Name
3-Phenylpropanoic acid
Benzoic acid
Fenton's reagent
Hydrogen peroxide
Linear alkylbenzene (LAB)
Linear alkylbenzene sulfonates (LAS)
Persulfate
Sulfophenylcarboxylic acids (SPCs)
trans-Cinnamic acid
This compound

Bioaccumulation and Environmental Persistence of this compound and its Metabolites

Bioaccumulation

Bioaccumulation is the process by which a chemical is absorbed by an organism from all environmental sources, such as water, soil, and food, leading to a concentration in the organism that is higher than in the surrounding environment. mdpi.com A key indicator of a substance's potential to bioaccumulate is the octanol-water partition coefficient (Log Kow). This compound has a high Log Kow of 8.14, which suggests a strong tendency to partition into fatty tissues (lipophilicity) and thus a high potential for bioaccumulation. nih.gov

However, experimental data provide a more nuanced picture. The bioconcentration factor (BCF), which measures the uptake of a chemical from water alone, is a more direct indicator of accumulation in aquatic organisms. mdpi.com For dodecylbenzene, a closely related linear alkylbenzene, a BCF of 35 has been measured in fish. nih.govoecd.org This value is considered moderate and is significantly lower than what would be predicted based on the Log Kow alone. nih.govoecd.org This discrepancy is largely attributed to the fact that linear alkylbenzenes, including this compound, are readily metabolized by organisms and eliminated, which significantly reduces their potential to bioconcentrate in fish. oecd.org Therefore, despite its high lipophilicity, the bioaccumulation potential of this compound is considered to be low to moderate due to rapid metabolic processes.

Environmental Persistence

Persistence refers to the length of time a chemical remains in a particular environmental compartment before it is broken down by physical, chemical, or biological processes.

Atmosphere: When released into the air, this compound is expected to exist in both vapor and particulate forms. nih.gov In the vapor phase, it is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 20 hours. nih.gov

Water: In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. nih.gov However, it is considered to be readily biodegradable. River die-away tests on C-11 linear alkylbenzene isomers have shown biodegradation half-lives ranging from 1.8 to 10.2 days under aerobic conditions. nih.gov

Soil: In soil, this compound is expected to have no mobility due to strong adsorption to soil particles. nih.gov While volatilization from moist soil can occur, this process may be significantly slowed by adsorption. nih.gov Some models estimate that the half-life of this compound in soil could be as long as 360 days, suggesting it can be persistent in the soil environment. europa.eu

The metabolites of this compound are generally more water-soluble and less persistent than the parent compound. The primary biodegradation pathway involves the oxidation of the alkyl chain, eventually leading to the formation of compounds that can be more easily degraded by a wider range of microorganisms.

Table 1: Environmental Fate and Bioaccumulation Properties of this compound

PropertyValue/DescriptionFindingSource(s)
Log Kow 8.14High potential for lipophilicity. nih.gov
Bioconcentration Factor (BCF) 35 (for dodecylbenzene)Moderate bioconcentration in aquatic organisms. nih.govoecd.orgrempec.org
Atmospheric Half-life ~20 hoursDegraded by hydroxyl radicals. nih.gov
Aquatic Biodegradation Half-life 1.8 - 10.2 days (for C11 isomers)Readily biodegradable in river water. nih.gov
Soil Half-life (Estimated) 360 daysPotentially persistent in soil environments. europa.eu
Environmental Mobility LowExpected to have no mobility in soil due to high adsorption. nih.gov

Bioremediation Strategies for this compound Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less toxic substances. researchgate.net For this compound and other linear alkylbenzenes (LABs), bioremediation is a viable and cost-effective strategy, as these compounds are known to be biodegradable, particularly under aerobic conditions. researchgate.netresearchgate.net

The primary mechanism for the bioremediation of this compound is microbial degradation. This process is carried out by native microbial populations in soil and water that can use the alkylbenzene as a source of carbon and energy. scirp.org The degradation typically initiates with the oxidation of the terminal end of the alkyl chain, followed by successive shortening of the chain and eventual cleavage of the benzene ring.

Several strategies can be employed to clean up sites contaminated with this compound:

Monitored Natural Attenuation (MNA): In situations where contaminant concentrations are low and the native microbial population is active, MNA can be a sufficient strategy. researchgate.net This approach involves monitoring the site to ensure that natural degradation processes are reducing contaminant levels over time without direct intervention.

Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to the contaminated environment to stimulate the growth and activity of indigenous microorganisms capable of degrading this compound.

Bioaugmentation: This process involves introducing specific, pre-grown microbial strains or consortia with a proven ability to degrade the target contaminant. researchgate.net For LABs and their sulfonated derivatives (linear alkylbenzene sulfonates, or LAS), bacteria from the genus Pseudomonas have been shown to be effective degraders. scirp.org This is particularly useful at sites where the native microbial population is insufficient or lacks the specific metabolic pathways.

Immobilized Bioreactors: For treating contaminated water, microorganisms can be immobilized on a solid support material, such as alginate or polyvinyl alcohol, and contained within a bioreactor. scirp.org Contaminated water is then passed through the reactor, where the immobilized bacteria degrade the this compound. This technique offers higher efficiency and better control compared to free-cell systems. Studies on the related compound LAS have shown that Pseudomonas sp. immobilized in alginate can achieve high degradation efficiency. scirp.org

The effectiveness of these strategies depends on various environmental factors, including temperature, pH, oxygen availability, and the presence of other toxic compounds that might inhibit microbial activity. scielo.org.mxsoton.ac.uk

Table 2: Bioremediation Strategies for this compound Contamination

StrategyDescriptionKey Microorganisms/FactorsSource(s)
Monitored Natural Attenuation (MNA) Relies on intrinsic microbial populations to degrade the contaminant without intervention.Indigenous soil and water bacteria. researchgate.net
Biostimulation Addition of nutrients and/or oxygen to enhance the activity of native degrading microorganisms.Requires optimal levels of nitrogen, phosphorus, and oxygen.
Bioaugmentation Introduction of specific, non-native microorganisms to the contaminated site.Pseudomonas sp. and other specialized bacterial consortia. researchgate.netscirp.org
Immobilized Bioreactors Use of bacteria fixed onto a solid matrix to treat contaminated water in a contained system.Alginate and polyvinyl alcohol are common immobilization materials. scirp.org

Specialized Applications of Undecylbenzene in Chemical Research

Undecylbenzene (B49552) as a Solvent or Reaction Medium

Organic solvents are crucial in chemical research and manufacturing, serving to dissolve reactants, act as a medium for chemical reactions, or facilitate purification processes. chemicals.co.uknibusinessinfo.co.uk this compound, a colorless liquid with a mild odor, possesses properties that make it suitable as a specialized solvent or reaction medium, particularly in non-aqueous systems. nih.govsolubilityofthings.com

As an alkylbenzene, the molecular structure of this compound features a nonpolar, hydrophobic undecyl chain and an aromatic benzene (B151609) ring. solubilityofthings.com This structure dictates its solubility characteristics; it is readily soluble in other nonpolar organic solvents such as benzene, toluene, and hexane, but insoluble in polar solvents like water and alcohols. solubilityofthings.comevitachem.com This "like dissolves like" principle makes it an effective medium for reactions involving nonpolar reagents. solubilityofthings.com Its liquid state at room temperature and relatively high boiling point contribute to its utility in reactions that require elevated temperatures. solubilityofthings.com

Compared to more volatile aromatic solvents like benzene, this compound's long alkyl chain gives it a lower volatility, which can be advantageous in formulations where slow evaporation is desired. ontosight.ai While stable under normal conditions, it is incompatible with strong oxidizing agents, with which it can react vigorously. chemicalbook.com Like other aromatic hydrocarbons, the benzene ring can undergo substitution reactions such as halogenation, nitration, and sulfonation. nih.gov

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₇H₂₈
Molecular Weight 232.41 g/mol
Appearance Colorless liquid
Melting Point -5 °C to -7 °C solubilityofthings.comavantorsciences.com
Boiling Point ~301 °C to 316 °C solubilityofthings.comchemicalbook.com
Density ~0.86 g/cm³
Flash Point 110 °C to 285 °F nih.govavantorsciences.com
Solubility Insoluble in water; soluble in nonpolar organic solvents. solubilityofthings.comevitachem.com

| Refractive Index | ~1.482 @ 20 °C nih.govstenutz.eu |

This table presents a range of values reported in the literature. Actual values may vary slightly.

This compound in the Development of Analytical Standards

In analytical chemistry, reference materials and certified reference materials (CRMs) are indispensable tools for calibrating instruments, validating methods, and ensuring the quality and comparability of results. restek.comwaters.com A CRM is a reference standard that has been characterized with the highest level of scrutiny and documentation, often produced by an ISO-accredited laboratory. restek.comlgcstandards.com this compound is utilized as such a standard, particularly for methods involving the analysis of linear alkylbenzenes. accustandard.comhpc-standards.com

This compound is commercially available as a Certified Reference Material, which confirms its identity and purity for use in precise analytical applications. accustandard.com Its primary role as an analytical standard is in the quantitative and qualitative analysis of LABs in various products, most notably in detergents. researchgate.net Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for separating and identifying the components of LAB mixtures. researchgate.net

A key research application involves using a high-purity standard of this compound to develop and validate analytical methods for detergent raw materials. In one such study, a sensitive method for determining LAB compounds (decyl-, undecyl-, dodecyl-, and tridecylbenzene) was developed using GC with a flame ionization detector (FID). researchgate.net Standard solutions of this compound with a purity of 99.5% were used to construct calibration curves for quantitative analysis. researchgate.net The study successfully identified the elution order of the LABs and established detection limits, demonstrating the essential role of the this compound standard in achieving accurate and precise measurements. researchgate.net

Table 2: Analytical Parameters for this compound in a GC-FID Method

Parameter Value
Compound This compound
Purity of Standard Used 99.5%
Analytical Technique Gas Chromatography (GC-FID)
Detection Limit 3.3 x 10⁻⁴ Molar
Recovery Rate 98.59% - 99.8%

| Relative Standard Deviation (Precision) | ≤ 0.7% |

Data sourced from a study on the analysis of Linear Alkyl Benzene compounds in detergents. researchgate.net

The National Institute of Standards and Technology (NIST) also provides reference data for this compound, further cementing its role as a benchmark compound for scientific measurements. nist.gov

Exploration of this compound in Niche Chemical Processes

Beyond its role as a solvent, this compound serves as a key building block or intermediate in various chemical syntheses, ranging from large-scale industrial production to more specialized, niche processes. ontosight.ai

The most significant use of this compound is as a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), which are anionic surfactants widely used in detergents. nih.gov This process involves the sulfonation of the benzene ring. nih.gov While this is a high-volume industrial application, the underlying alkylation and sulfonation reactions are fundamental chemical processes studied and optimized in research settings.

The synthesis of this compound itself is a subject of chemical research. It is typically produced through the alkylation of benzene with an 11-carbon olefin (undecene-1) or alcohol (undecan-1-ol). scispace.comresearchgate.net Studies have investigated the effects of various catalysts (e.g., boron trifluoride etherate, anhydrous aluminum chloride), reaction temperatures, and molar ratios of reactants to maximize the yield and purity of the product. scispace.comresearchgate.net For example, research has shown that using undecene-1 as the alkylating agent with a boron trifluoride etherate catalyst can achieve high yields of sec-undecylbenzene. scispace.com

Furthermore, this compound and other LABs are explored for applications in materials science. solubilityofthings.com They can serve as co-monomers in the production of certain polymers, such as styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS), which are used across automotive, construction, and consumer goods industries. iranpetroleum.co The integration of organic compounds like this compound into polymer structures is a key area of materials science focused on developing advanced materials with tailored properties. researchgate.netaprcomposites.com.au Researchers are also exploring the potential of this compound in fields like photochemistry and organic electronics, where its combination of an aliphatic chain and an aromatic ring could be harnessed to create novel functional materials. solubilityofthings.com

Table 3: Compound Names Mentioned in this Article

Compound Name
Acrylonitrile-butadiene-styrene (ABS)
Benzene
Boron trifluoride etherate
Decylbenzene
Dodecylbenzene
Hexane
Linear alkylbenzene (LAB)
Linear alkylbenzene sulfonate (LAS)
sec-Undecylbenzene
Styrene-butadiene rubber (SBR)
Toluene
Tridecylbenzene
Undecan-1-ol
Undecene-1

Future Research Directions and Outlook in Undecylbenzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of undecylbenzene (B49552) synthesis lies in the development of environmentally benign and efficient methodologies, moving away from traditional processes that may involve hazardous reagents and generate significant waste. ijsetpub.comresearchgate.net Research is increasingly focused on the principles of green chemistry to create sustainable pathways for its production.

Key areas for future research include:

Advanced Catalysis: The development of novel catalysts is crucial for more sustainable synthesis. ijsetpub.com This includes exploring solid acid catalysts, which can replace corrosive and difficult-to-handle traditional catalysts like aluminum chloride in Friedel-Crafts alkylation reactions. researchgate.net Research into biocatalysts, such as enzymes, could lead to highly selective reactions under mild conditions, reducing energy consumption. ijsetpub.comnih.gov The use of small organic molecules as homogeneous catalysts also presents a sustainable option. kit.edu

Renewable Feedstocks: A major goal is to utilize renewable resources instead of fossil fuels. researchgate.nettransforming-chemistry.org Future research will likely investigate the use of biomass-derived feedstocks for producing both the aromatic and aliphatic components required for this compound synthesis. ijsetpub.com

Alternative Energy Sources: To minimize the energy footprint of chemical processes, researchers are exploring methods like microwave-assisted and ultrasonic-assisted synthesis. researchgate.netresearchgate.net These techniques can accelerate reaction rates, leading to higher efficiency and reduced energy consumption. researchgate.netseqens.com

Atom Economy and Process Intensification: Future synthetic strategies will emphasize atom economy, ensuring that a maximum amount of the starting materials is incorporated into the final product. researchgate.net One-pot syntheses and multicomponent reactions are valuable strategies for minimizing intermediate purification steps and reducing waste. seqens.com Continuous flow synthesis is another promising methodology for the efficient and sustainable production of complex organic molecules. ijsetpub.com

A comparison of traditional and potential future synthetic routes is outlined below.

FeatureTraditional Synthesis (e.g., Friedel-Crafts)Future Sustainable Synthesis
Catalyst Anhydrous Aluminum Chloride (AlCl₃) researchgate.netSolid acids, Biocatalysts (Enzymes), Organic Catalysts ijsetpub.comresearchgate.netkit.edu
Feedstock Benzene (B151609), 1-Undecene/Undecan-1-ol (Petroleum-based) researchgate.netBiomass-derived aromatics and aliphatics ijsetpub.com
Solvents Often hazardous organic solventsEco-friendly solvents (e.g., switchable solvents), solvent-free conditions ijsetpub.comresearchgate.net
Energy Input Conventional heatingMicrowaves, Ultrasound, Photochemistry researchgate.netresearchgate.netseqens.com
Byproducts Significant waste, catalyst sludgeMinimal waste, recyclable catalysts researchgate.netseqens.com

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing more efficient chemical processes. Future research will focus on elucidating the intricate steps of key transformations.

Alkylation Mechanisms: While the Friedel-Crafts alkylation is a classic method, the precise mechanism, especially with complex catalysts, warrants further study. researchgate.net Research on enzymatic alkylation, such as that performed by the enzyme CylK which catalyzes carbon-carbon bond formation between aromatic rings and alkyl halides, provides a blueprint for understanding and engineering novel biocatalytic alkylation processes. nih.gov Studies have shown that CylK performs two stepwise stereoselective alkylation events. nih.gov

Pyrolysis and Degradation Pathways: Understanding how this compound behaves at high temperatures is critical for applications like lubricants and for assessing its environmental fate. Detailed kinetic models of pyrolysis for similar long-chain alkylaromatics, such as dodecylbenzene, show that reactions proceed through complex networks involving hydrogen abstraction, β-scission, radical recombination, and disproportionation. mit.edu Future work should develop similarly detailed models specifically for this compound to predict its degradation products.

Reactivity at the Benzylic Position: The interface between the alkyl chain and the benzene ring is a site of unique reactivity. Future studies will likely use advanced spectroscopic and computational methods to investigate reactions at this position, such as oxidation and functionalization, to create new derivatives. The vapor-phase reaction of this compound with hydroxyl radicals, for instance, is an important atmospheric degradation pathway. nih.gov

Reaction TypeKey Mechanistic Questions for Future Research
Catalytic Alkylation How do different solid acid catalysts influence regioselectivity and prevent side reactions like cracking? researchgate.net What is the precise role of active site residues (e.g., Arginine, Tyrosine, Aspartate) in enzymatic alkylation? nih.gov
Pyrolysis What are the primary initiation steps and the dominant radical chain pathways for this compound decomposition? mit.edu How does the long alkyl chain influence the product distribution (e.g., formation of toluene, ethylbenzene)? mit.edu
Atmospheric Oxidation What is the atmospheric half-life of this compound under various conditions? nih.gov What are the intermediate and final products of its reaction with atmospheric oxidants like hydroxyl radicals?

Advanced Computational Studies for Property Prediction and Design

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and guiding experimental design, thereby saving time and resources. solubilityofthings.com Future work on this compound will heavily rely on these in silico methods.

Predictive Modeling: Advanced computational methods, including machine learning (ML) and quantitative structure-activity relationship (QSAR) paradigms, can be employed to predict the physicochemical properties of this compound and its derivatives. researchgate.netenergy.gov This includes properties like solubility, partition coefficients (logP), and potential biological activity. researchgate.netescholarship.org Such models are trained on existing data to predict the properties of virtual molecules before they are synthesized. escholarship.org

Reaction Simulation: Simulating chemical reactions can provide deep mechanistic insights that are difficult to obtain experimentally. solubilityofthings.com For this compound, this could involve modeling the transition states of synthetic reactions to optimize conditions or simulating its interaction with biological macromolecules to predict toxicity. mit.edu

Materials Design: Computational tools can guide the design of new materials derived from this compound. energy.gov By simulating how molecules of this compound or its functionalized variants pack together or interact with other components, researchers can design new lubricants, surfactants, or polymers with specific, predetermined properties. solubilityofthings.com The integration of machine learning with computational chemistry is particularly promising for accelerating materials discovery. solubilityofthings.com For instance, neural networks are now being used to predict the electronic properties of molecules with greater speed and accuracy. mit.edu

Exploration of New Materials Science Applications

The unique amphiphilic nature of this compound makes it a compelling building block for new advanced materials. solubilityofthings.com Future research will aim to harness its structure for innovative applications in materials science.

Advanced Composites and Polymers: this compound can be functionalized and used as a monomer or an additive in polymer synthesis. Its long alkyl chain could impart flexibility and hydrophobicity, while the aromatic ring can provide rigidity and opportunities for π-π stacking interactions. This could be useful in creating advanced composites with tailored mechanical and thermal properties. case.edu

Nanomaterials: As a component in surfactant formulations, this compound could be used to direct the synthesis of nanomaterials, controlling their size and shape. solubilityofthings.comcase.edu Furthermore, functionalized this compound derivatives could be designed to self-assemble into novel nanostructures, such as micelles or vesicles, for applications in drug delivery or catalysis.

Porous Materials: There is growing interest in creating materials with high surface areas for applications like gas separation and storage. innovationnewsnetwork.comscitechdaily.com Recent breakthroughs include the development of three-dimensional van der Waals open frameworks (WaaFs) that are highly porous and stable. scitechdaily.com this compound derivatives could potentially be incorporated into the building blocks of such frameworks, where the alkyl chains would tune the pore size and surface properties.

Membrane Technology: The development of advanced membranes for applications like desalination is a critical research area. rsc.org The state-of-the-art involves thin-film composite membranes made by interfacial polymerization. rsc.org The hydrophobic nature of the undecyl group could be exploited in designing new membrane materials with improved resistance to fouling or enhanced transport properties for specific molecules.

Comprehensive Environmental Impact Assessments and Remediation Technologies

As with many industrial chemicals, a thorough understanding of this compound's environmental footprint is crucial. solubilityofthings.comthepharmajournal.com Future research must focus on both assessing its impact and developing effective strategies for its removal from the environment should contamination occur.

Environmental Fate and Behavior: While it is known that alkylbenzenes are subject to biodegradation, detailed studies on the specific pathways and rates for this compound in various environmental compartments (soil, water, air) are needed. solubilityofthings.comsoton.ac.uk This includes identifying the microorganisms capable of its degradation and the intermediate metabolites formed. Understanding its potential for bioaccumulation and long-term ecological effects is also a priority. frontiersin.org

Advanced Remediation Technologies: In case of environmental contamination, innovative and sustainable remediation technologies are required. nanotek.ws Research is ongoing into advanced oxidation processes and the use of nanocatalysts, such as zero-valent nano iron, for the decontamination of soils and groundwater affected by hydrocarbons. nanotek.ws These technologies work by transforming persistent pollutants into less toxic substances. nanotek.ws

Toxicity and Risk Assessment: Comprehensive toxicological studies are necessary to establish a complete safety profile. thepharmajournal.com This involves assessing its effects on a wide range of organisms to understand the potential risks to ecosystem health. who.int This data is essential for developing accurate environmental risk assessments and establishing regulatory guidelines. who.int

Research AreaKey ObjectivesRelevant Technologies & Approaches
Environmental Fate Determine biodegradation rates and pathways in soil and water. solubilityofthings.comsoton.ac.uk Assess potential for bioaccumulation and persistence. frontiersin.orgMicrobial studies, Isotope tracing, Environmental modeling.
Remediation Develop efficient methods for removing this compound from contaminated sites.Nano-remediation (e.g., nano iron), Bioremediation (microbial degradation), Advanced oxidation processes. frontiersin.orgnanotek.ws
Ecotoxicology Evaluate acute and chronic toxicity to representative aquatic and terrestrial organisms. who.intStandardized ecotoxicity tests, In silico toxicity prediction.

Q & A

Q. Characterization :

  • NMR : Confirm structure via ¹H and ¹³C NMR, focusing on alkyl chain integration (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

  • GC-MS : Verify molecular ion peak at m/z 232 (C₁₇H₂₈) and fragmentation patterns .

    • Data Table :
PropertyValueSource
Molecular FormulaC₁₇H₂₈
Boiling Point316°C
Log Pow (Octanol-Water)8.14 (25°C)

Q. How should researchers handle this compound to ensure safety and compliance with laboratory protocols?

  • Safety Protocols :

Ventilation : Use local exhaust systems to limit vapor exposure (flash point: 113°C) .

PPE : Wear nitrile gloves (JIS T 8116 standard), chemical goggles, and lab coats. Avoid skin contact due to potential aquatic toxicity (H400/H410) .

Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste under local regulations .

  • Storage : Store in airtight glass containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

  • Analytical Framework :

Data Validation : Cross-reference peer-reviewed studies (e.g., Dictionary of Synthetic Organic Chemistry) and regulatory databases (NITE, RTECS) .

Experimental Replication : Reproduce measurements under controlled conditions (e.g., solubility in n-hexane vs. water) .

Statistical Analysis : Apply error-propagation models to assess variability in log Pow or vapor pressure data .

  • Case Study : Discrepancies in solubility may arise from impurities; use HPLC to verify purity (>98%) before testing .

Q. What methodologies are employed to assess the environmental toxicity and biodegradation pathways of this compound?

  • Experimental Design :

Aquatic Toxicity Assays : Follow OECD Test Guideline 201 (algae growth inhibition) to determine EC₅₀ values .

Biodegradation Studies : Use OECD 301B (CO₂ evolution test) under aerobic conditions with activated sludge inoculum .

Bioaccumulation Modeling : Estimate BCF (bioconcentration factor) using log Pow and quantitative structure-activity relationships (QSAR) .

  • Key Findings :
  • Acute Toxicity : LC₅₀ for Daphnia magna < 1 mg/L (Category 1) .
  • Persistence : Half-life > 60 days in water, indicating low biodegradability .

Q. How can mechanistic studies elucidate this compound's reactivity in catalytic applications (e.g., surfactant synthesis)?

  • Methodology :

Kinetic Analysis : Monitor sulfonation reactions (H₂SO₄ catalyst) via UV-Vis spectroscopy to track intermediates .

Computational Modeling : Use DFT calculations (Gaussian 09) to predict electrophilic substitution sites on the benzene ring .

Surface Tension Measurements : Compare critical micelle concentration (CMC) with alkyl chain length variations .

  • Contradiction Resolution : Conflicting CMC values may stem from purity issues; validate with NMR and mass spectrometry .

Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-academic sources .
  • Data Reporting : Adhere to ISO standards for reproducibility (e.g., detailed experimental sections, error margins) .
  • Ethical Compliance : Document disposal methods per REACH regulations and minimize ecological exposure .

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Reactant of Route 1
Undecylbenzene
Reactant of Route 2
Reactant of Route 2
Undecylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.